(Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-1H-pyrazole-4-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anti-inflammatory, antioxidant, and anticancer agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Additionally, its anticancer activity is linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
What sets (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE apart from similar compounds is its specific substitution pattern, which influences its reactivity and biological activity. The presence of the 1-ethyl-1H-pyrazol-4-yl group and the 4-methoxyphenyl group provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-(1-ethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-17-11-12(10-16-17)4-9-15(18)13-5-7-14(19-2)8-6-13/h4-11H,3H2,1-2H3/b9-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAOCJNVZOGLGG-WTKPLQERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\C(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.